2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one
Description
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a furopyrimidinone core with methyl and phenyl substituents. Furopyrimidinones are of significant interest in medicinal chemistry due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors.
Properties
CAS No. |
27228-60-0 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,6,6-trimethyl-5-phenyl-3,5-dihydrofuro[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-9-16-13(18)11-12(10-7-5-4-6-8-10)15(2,3)19-14(11)17-9/h4-8,12H,1-3H3,(H,16,17,18) |
InChI Key |
HHBFGXUPSNUWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(C(O2)(C)C)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted phenyl acetic acid derivative with a suitable amine can lead to the formation of the desired furo-pyrimidine ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential therapeutic effects. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which can modulate biological pathways. This makes it a candidate for drug development aimed at treating various conditions.
Anticancer Research
Research has indicated that compounds similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one may exhibit anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific signaling pathways.
Neuroscience
The compound's sedative and anxiolytic properties have been explored in neuroscience research. It is believed to affect neurotransmitter systems, potentially offering therapeutic benefits for anxiety disorders and sleep disturbances.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antitumor Activity of Pyrimidine Derivatives" | Investigated the efficacy of pyrimidine derivatives in cancer treatment | Found that certain modifications of furo[2,3-d]pyrimidinones showed significant cytotoxicity against various cancer cell lines. |
| "Neuropharmacological Effects of Novel Compounds" | Examined the sedative effects of new compounds | Reported that derivatives similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one exhibited significant anxiolytic effects in animal models. |
| "Synthesis and Characterization of Heterocyclic Compounds" | Focused on synthetic pathways for heterocycles | Highlighted the versatility of this compound as a building block for synthesizing other biologically active molecules. |
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Furopyrimidinone Derivatives
Substituent Variations
- 6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (): This analog lacks the 2-methyl group present in the target compound.
- 5-Arylfuro[2,3-d]pyrimidin-4(3H)-one (15) ():
Features a 2,5-dimethoxyphenyl group instead of a simple phenyl ring. The methoxy groups enhance electron-donating effects, which may improve hydrogen-bonding interactions with biological targets. Key
Heterocyclic Variants: Thieno vs. Furopyrimidinones
Thieno[2,3-d]pyrimidin-4(3H)-ones () replace the furan oxygen with sulfur, altering electronic properties and bioavailability. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and membrane permeability. These compounds are synthesized via microwave-assisted routes using thiophene-3-carbonitrile and aliphatic carboxylic acids, differing from furopyrimidinone methodologies .
Complex Fused Derivatives
Indolo-pyrano-pyrimidinones () incorporate additional fused rings (indole and pyran), increasing structural complexity. Such derivatives may exhibit enhanced binding to multi-domain enzymes but face challenges in synthetic scalability compared to simpler furopyrimidinones .
Data Tables
Table 1: Structural and Spectral Comparison of Furopyrimidinone Analogs
Table 2: Core Heterocycle Comparison
Biological Activity
2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one (CAS Number: 27228-60-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 256.30 g/mol. The structure features a fused furo-pyrimidine ring system which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 27228-60-0 |
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| Density | 1.25 g/cm³ |
| Refractive Index | 1.625 |
Synthesis
The synthesis of 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of substituted phenyl acetic acid derivatives with suitable amines under controlled conditions to yield the desired furo-pyrimidine structure.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have highlighted the potential antitumor properties of compounds similar to 2,6,6-trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one. For instance, analogues have been synthesized and tested for their ability to inhibit tumor cell growth in vitro. The inhibition mechanisms often involve interference with purine biosynthesis pathways and modulation of enzyme activities related to cancer cell proliferation .
Enzyme Interaction
The compound is believed to interact with various enzymes and receptors in biological systems. Its structure allows it to bind to active sites or allosteric sites on target proteins, potentially altering their activity. This mechanism is crucial for understanding its role in therapeutic applications.
Anti-inflammatory and Antimicrobial Properties
Additional studies suggest that compounds within this class may possess anti-inflammatory and antimicrobial properties. These effects are likely mediated through the modulation of inflammatory pathways and direct antimicrobial action against specific pathogens .
Case Studies
- In Vitro Studies : In a study evaluating the antitumor activity of related compounds, it was found that modifications in the chemical structure significantly impacted biological efficacy. Compounds with specific substitutions showed enhanced inhibitory effects on tumor cell lines compared to their parent structures .
- Mechanistic Insights : Research has indicated that certain derivatives of this compound can inhibit key enzymes involved in nucleotide synthesis, thereby reducing the proliferation of cancer cells. This highlights the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
